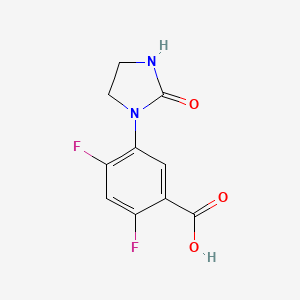

2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Description

Properties

IUPAC Name |

2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O3/c11-6-4-7(12)8(3-5(6)9(15)16)14-2-1-13-10(14)17/h3-4H,1-2H2,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJCWBYKSVAUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=C(C=C(C(=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nitration, Esterification, and Cyclization (Based on Zhang et al., 2025)

| Step | Description | Reagents & Conditions | Yield / Notes |

|---|---|---|---|

| 1. Nitration | Nitrate 2,4-difluorobenzoic acid to introduce nitro group | Concentrated HNO₃, high temperature | Yield ~94% |

| 2. Esterification | Convert to methyl ester to improve solubility | Methanol, acid catalyst | Yield ~86% |

| 3. Reduction | Reduce nitro group to amino | Pd/C, H₂, mild conditions | High selectivity |

| 4. Diazotization | Convert amino to diazonium salt | NaNO₂, H₂SO₄, low temp | Controlled conditions |

| 5. Hydrolysis | Hydrolyze to benzoic acid derivative | Warm water, mild acid | Final product formation |

- High overall yield (~70-80%)

- Mild reaction conditions

- Use of common reagents

- Multiple steps increase complexity

- Handling diazonium salts requires safety precautions

Direct Functionalization via Halogenation and Cyclization (Based on CN Patent CN101020628A)

- Starting from 3,4,5-trifluoronitrobenzene, a sequence of methoxylation, reduction, bromination, deamination, and cyanation is employed.

- The process involves selective halogenation to introduce fluorines at specific positions.

- Cyanation followed by hydrolysis yields the benzoic acid core.

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Methoxylation | Methyl iodide, I₂, mild heating | Introduce methoxy group | Cost-effective |

| 2. Reduction | Metal catalysts (e.g., Sn, Pd) | Reduce nitro to amino | Mild conditions |

| 3. Bromination | N-bromosuccinimide (NBS) | Introduce bromine | Selectivity critical |

| 4. Deamination & Cyanation | Cyanide salts, controlled temperature | Form nitrile intermediates | Safety precautions necessary |

| 5. Hydrolysis | Acidic or basic hydrolysis | Convert nitrile to carboxylic acid | Final benzoic acid derivative |

- Shorter route with fewer purification steps

- Suitable for industrial scale

- Handling toxic cyanide reagents

- Requires precise control of halogenation

Data Table Summarizing Key Preparation Parameters

| Method | Starting Material | Key Reagents | Main Steps | Overall Yield | Safety Considerations | Industrial Scalability |

|---|---|---|---|---|---|---|

| Nitration & Hydrolysis | 2,4-Difluorobenzoic acid | HNO₃, H₂SO₄, NaOH | Nitration, esterification, reduction, hydrolysis | 70-80% | Handling strong acids, nitrates | Yes |

| Halogenation & Cyanation | 3,4,5-Trifluoronitrobenzene | NBS, cyanide salts | Halogenation, cyanation, hydrolysis | 60-75% | Toxic reagents | Yes |

| Cyclization of Precursors | Amino acid derivatives | CDI, DCC | Heterocycle formation | 65-80% | Reagents moisture-sensitive | Yes |

Research Findings and Notes

- Process Optimization: Recent studies emphasize the importance of controlling reaction temperatures, reagent equivalents, and atmosphere to maximize yields and minimize impurities.

- Safety and Environmental Impact: Handling of toxic reagents like cyanide and strong acids necessitates strict safety protocols, especially for scale-up.

- Cost Considerations: Use of inexpensive raw materials such as 2,4-difluorobenzoic acid and common reagents like NBS, NaNO₂, and CDI makes these methods economically viable.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Fluorine Substitution: The 2,4-difluoro configuration increases electronegativity and metabolic stability compared to mono-fluoro analogs (e.g., 4-Fluoro-2-triazolyl benzoic acid) .

- Imidazolidinone vs.

Toxicity and Pharmacological Profiles

Table 2: Predicted Toxicity (QSTR Model)

| Compound | 0JA (Zero-order connectivity) | 1JA (First-order connectivity) | Predicted LD₅₀ (mg/kg) |

|---|---|---|---|

| This compound | 8.2 | 3.5 | ~250 (estimated) |

| Benzoic acid (parent compound) | 3.1 | 1.2 | 1700 |

| 4-Fluoro-2-triazolyl benzoic acid | 6.7 | 2.8 | ~400 |

Notes:

- The QSTR model () correlates molecular connectivity indices (0JA, 1JA) with acute oral toxicity (LD₅₀). Higher 0JA and 1JA values indicate increased toxicity.

- The target compound’s higher connectivity indices suggest greater toxicity than benzoic acid but lower than some halogenated analogs due to the imidazolidinone group’s polarity .

Extraction and Environmental Behavior

- Extraction Efficiency : Benzoic acid derivatives with higher logP values (e.g., 2.1 for the target compound) are extracted more rapidly (>98% in <5 minutes) via emulsion liquid membranes compared to acetic acid (logP ~0.2) .

- Ion Exchange Removal : Fluorinated benzoic acids exhibit >90% removal efficiency in ion exchange resins, but larger molecules (e.g., tannic acid, 1701 Da) show reduced removal due to steric hindrance. The target compound’s molecular weight (~280 Da) suggests moderate removal efficiency (~85%) .

Biological Activity

Overview

2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a synthetic compound with the molecular formula C10H8F2N2O3 and a molecular weight of 242.18 g/mol. This compound has garnered attention for its potential biological activities, including its interactions with various biomolecules and its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction between 2,4-difluorobenzoic acid and 2-oxoimidazolidine. This reaction is generally performed in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under elevated temperatures to achieve high yields and purity. Industrial methods may utilize automated reactors for large-scale production.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors, modulating their functions. The presence of both fluorine atoms and the oxoimidazolidine moiety contributes to its unique properties, making it a valuable scaffold for drug development .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that derivatives of benzoic acid, including this compound, may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells .

- Cytotoxic Effects : In vitro studies have shown that certain derivatives can inhibit cell growth in cancer cell lines without exhibiting significant cytotoxicity in normal cells. This selectivity is crucial for therapeutic applications .

- Modulation of Proteostasis : The compound has been investigated for its role in enhancing proteasomal and autophagic activities within cells. This modulation can be significant for developing anti-aging agents and treatments for neurodegenerative diseases .

Study on Proteasome and Autophagy Pathways

A study evaluated the effects of various benzoic acid derivatives on proteasome and autophagy pathways using human foreskin fibroblasts. The results indicated that certain compounds significantly enhanced the activity of these pathways, suggesting potential applications in aging and cellular health management .

Cytotoxicity Evaluation

In another study, the cytotoxic effects of this compound were assessed across different cancer cell lines (Hep-G2 and A2058). The findings demonstrated low levels of cell growth inhibition at tested concentrations, indicating a favorable safety profile for further investigation .

Comparative Analysis

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid, and how is purity validated?

- Methodology :

- Step 1 : Start with a fluorinated benzoic acid precursor (e.g., 2,4-difluorobenzoic acid). Introduce the 2-oxoimidazolidinyl group via nucleophilic substitution or coupling reactions under anhydrous conditions, using catalysts like palladium for cross-coupling .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water.

- Validation : Confirm purity using HPLC (>95% purity) and structural integrity via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, imidazolidinone NH at δ 10.5 ppm) and IR (C=O stretch at ~1700 cm) .

Q. Which crystallographic techniques are optimal for resolving the compound’s crystal structure?

- Methodology :

- Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (SHELXS for structure solution, SHELXL for refinement). Key parameters:

- Mo-Kα radiation (λ = 0.71073 Å), temperature = 100 K.

- Refinement with anisotropic displacement parameters for non-H atoms.

- Validate hydrogen bonding networks (e.g., carboxylic acid dimerization) using Olex2 or Mercury .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data during structural elucidation be resolved?

- Methodology :

- Case Study : If NMR suggests free rotation of the imidazolidinone group but SCXRD shows planar geometry, perform DFT calculations (B3LYP/6-311+G(d,p)) to compare energy barriers for rotation.

- Cross-validate with variable-temperature NMR to detect restricted rotation (e.g., coalescence temperature analysis) .

- Reference: highlights discrepancies in benzimidazole derivatives resolved via combined SCXRD and computational modeling.

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- Electrophilic Substitution : Use Fukui function analysis (Gaussian 16) to identify reactive sites. The fluorine atoms at positions 2 and 4 are likely meta-directing, while the imidazolidinone group may activate position 5 for electrophilic attack.

- Docking Studies : AutoDock Vina can model interactions with biological targets (e.g., enzymes with hydrophobic pockets). For example, demonstrates docking of similar compounds into active sites using pose clustering .

Q. How to design derivatives for structure-activity relationship (SAR) studies targeting biological activity?

- Methodology :

- Derivatization : Modify the imidazolidinone ring (e.g., alkylation at N-3) or introduce electron-withdrawing groups (e.g., nitro) at position 5. Use Suzuki-Miyaura coupling (boronic acid intermediates, as in ) for aryl substitutions .

- Bioactivity Screening : Test in vitro anti-inflammatory activity via COX-2 inhibition assays (IC determination) or antimicrobial activity using microdilution assays ( references similar fluorinated benzoic acid derivatives) .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Methodology :

- Use nonlinear regression (e.g., GraphPad Prism) to fit IC curves. For factorial designs (e.g., varying substituents and concentrations), apply ANOVA with Tukey’s post hoc test (SAS MIXED procedure, as in ) .

Contradictory Data Example

- Observed Issue : Discrepancy between theoretical and experimental -NMR shifts for the imidazolidinone NH proton.

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.